![molecular formula C20H17F3N4O2S B2515102 N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide CAS No. 1396759-17-3](/img/structure/B2515102.png)

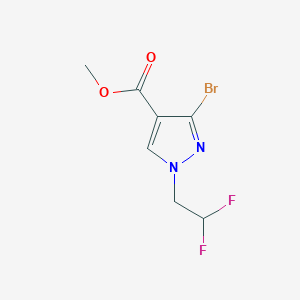

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

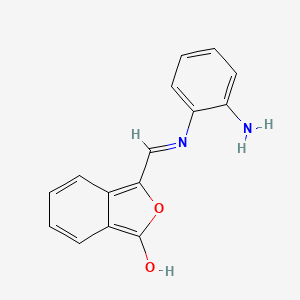

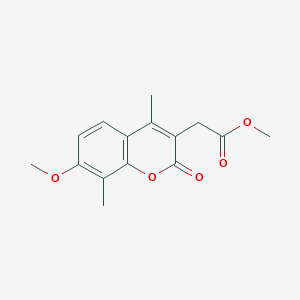

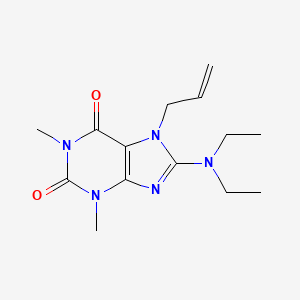

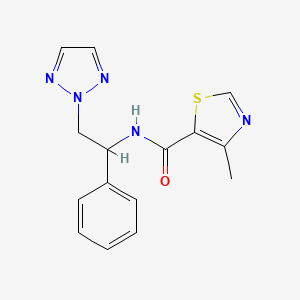

The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. This type of compound typically contains several different rings, including pyrazole, benzothiazole, and furan moieties, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a compound with a furan moiety similar to our compound of interest, was achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by a reaction with P2S5 to obtain the corresponding thioamide. This thioamide was then oxidized to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole . Although the exact synthesis of the compound is not detailed, it is likely that similar coupling and oxidation reactions could be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple aromatic systems and heteroatoms. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy are typically employed to elucidate the structure of such compounds . These techniques allow for the identification of the different functional groups present and the overall molecular framework.

Chemical Reactions Analysis

Compounds with benzothiazole and furan moieties can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compound. The specific reactivity of "this compound" would depend on the substituents present and their positions on the heterocyclic rings.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and substituents such as the trifluoromethyl group can affect the compound's solubility, melting point, and stability. The biological activities, such as antibacterial, antifungal, and anticancer properties, are also significant physical and chemical properties of these compounds . The specific activities would need to be determined experimentally for the compound .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

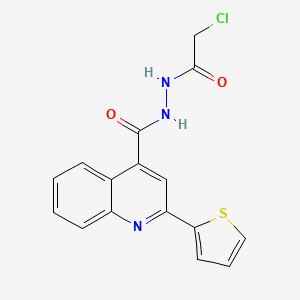

The compound belongs to a class of chemicals that can be utilized in the synthesis of various heterocyclic compounds. For instance, research has shown that pyridine and thioamide derivatives can be obtained from reactions involving similar complex molecules. These derivatives are crucial in synthesizing thiazole and pyrano[2,3-d]thiazole derivatives, which have significant pharmacological activities (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antimicrobial and Anticancer Activities

Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. For example, certain pyridines, pyrazoline, thioamide, thiazoles, and pyrano[2,3-d]thiazole derivatives have shown high cytotoxicity against cancer cell lines such as MCF-7, indicating their potential as anticancer agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antibacterial Agents

Novel analogs involving similar chemical backbones have been synthesized and tested for their antibacterial activity. Some compounds have displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their application in developing new antibacterial agents (M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .

Mode of Action

Similar compounds have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological effects .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Propriétés

IUPAC Name |

2,5-dimethyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2S/c1-12-11-14(13(2)29-12)18(28)27(10-9-26-8-4-7-24-26)19-25-17-15(20(21,22)23)5-3-6-16(17)30-19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPVRNMTSGQGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)

![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)

![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)